molecular formula C37H27N3Na2O9S3 B1668972 Cotton blue CAS No. 28983-56-4

Cotton blue

Cat. No. B1668972
CAS RN: 28983-56-4
M. Wt: 799.8 g/mol
InChI Key: TUHAIJABPUJAEY-UHFFFAOYSA-L
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Description

“Cotton Blue” can refer to two different substances. One is a disease affecting cotton plants, also known as cotton leafroll disease, which is caused by the Cotton leafroll dwarf virus . The other is Lactophenol Cotton Blue (LCB), a mixture of methyl blue, a histological stain, and lactophenol (a solution of phenol, lactic acid, and glycerol in water). It is used in wet-mount preparations for visualization of fungal structures, especially in medical mycology .


Synthesis Analysis

Lactophenol Cotton Blue (LCB) is prepared by dissolving cotton blue in distilled water and leaving it to rest overnight. On the second day, phenol crystals are added to lactic acid in a glass beaker and stirred until the crystals dissolve. Glycerol is then added, and the Cotton blue and the distilled water are filtered into the phenol + glycerol + lactic acid solution and mixed .


Chemical Reactions Analysis

Cotton fiber development reflects a continuous change in secondary cell wall composition and cellulose rearrangement . The Lactophenol Cotton Blue solution acts as a mounting solution as well as a staining agent. The stain will give the fungi a blue-colored appearance of the fungal spores and structures, such as hyphae .


Physical And Chemical Properties Analysis

Cotton fiber has various physical properties, including color, tensile strength, elongation at break, specific gravity, and moisture regain . The chemical properties of cotton include its reaction to heat, sunlight, and age, as well as its acid-free nature .

Scientific Research Applications

Biodegradation of Triphenylmethane Dye Cotton Blue

Penicillium ochrochloron demonstrates the capability to decolorize Cotton Blue, a triphenylmethane dye extensively utilized in the textile industry, suggesting an effective method for treating dye-contaminated wastewater. This process results in less toxic by-products, highlighting an environmentally friendly approach to managing synthetic dye pollution (Shedbalkar, Dhanve, & Jadhav, 2008).

Water Footprint of Cotton Consumption

The global cotton industry significantly impacts water resources, with the production and processing of cotton products demanding a substantial "water footprint". This includes the consumption of both green (rainwater) and blue (surface and groundwater) water resources, emphasizing the need for sustainable water management practices in cotton-producing countries (Chapagain, Hoekstra, Savenije, & Gautam, 2006).

Use of Cotton Waste for Dye Removal

Cotton stalk, waste, and dust can serve as effective, low-cost adsorbents for removing dyes like methylene blue from aqueous solutions, presenting a sustainable method for wastewater treatment. This research underscores the potential of agricultural by-products in environmental cleanup efforts (Ertaş, Acemioğlu, Alma, & Usta, 2010).

Early Pre-Hispanic Use of Indigo Blue in Peru

Investigations into ancient textiles from Huaca Prieta in Peru have uncovered the world's earliest identified use of indigo blue dye, derived from the Indigofera plant. This discovery, dating back 6000 years, predates the earliest known use of indigo in the Old World, offering fascinating insights into prehistoric dyeing techniques and cultural practices (Splitstoser, Dillehay, Wouters, & Claro, 2016).

Enhancing Dyeing Properties through UV Radiation

UV radiation can improve the dyeing properties of cotton fabric with reactive blue dye, resulting in enhanced colorfastness and strength. This finding suggests that UV treatment could be a valuable pre-dyeing technique to improve the quality and durability of dyed textiles (Bhatti, Adeel, Siddique, & Abbas, 2014).

Safety And Hazards

Lactophenol Cotton Blue is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is suspected of causing genetic defects. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future of cotton production includes making it a climate-resilient, agriculturally regenerative, and socially equitable crop . The Cotton 2040 initiative has brought together diverse stakeholders from across the cotton value chain, forging collaboration, and inspiring transformative change, in its mission to create a more ecologically-replenishing, equitable, and just cotton industry .

properties

IUPAC Name

disodium;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPLVIGCWWTHFH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)[O-])C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H27N3Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214360
Record name Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate
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Molecular Weight

799.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark-blue powder; [Hawley]
Record name Methyl blue
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Product Name

Methyl Blue

CAS RN

28983-56-4, 6415-98-1
Record name Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [[4-[bis[4-[(sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.852
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Record name Disodium 4-[[4-[bis[4-[(4-sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40,700
Citations
A Leck - Community eye health, 1999 - ncbi.nlm.nih.gov
… The lactophenol cotton blue (LPCB) wet mount preparation is the most widely used method of … preserves fungal structures, and cotton blue which stains the chitin in the fungal cell walls. …
Number of citations: 160 www.ncbi.nlm.nih.gov
RL Corrêa, TF Silva, JL Simões-Araújo, PAV Barroso… - Archives of …, 2005 - Springer
… researchers to speculate that cotton blue disease could be … Based on our results we propose that cotton blue disease is … of a virus associated with cotton blue disease, confirming that …
Number of citations: 108 link.springer.com
MT Franklin, JB Goodey - Journal of Helminthology, 1949 - cambridge.org
… Transfer the worms to a drop of cold lactophenol containing 0.01% cotton blue on a slide … Acid fuchsin in lactophenol was also tried but it is a little too catholic in its staining ; cotton blue …
Number of citations: 141 www.cambridge.org
U Shedbalkar, R Dhanve, J Jadhav - Journal of hazardous materials, 2008 - Elsevier
… The present study was focused on the degradation of cotton blue, a triphenyl methane dye. Cotton blue … of cotton blue using microbial treatment. P. ochrochloron effectively decolorizes …
Number of citations: 196 www.sciencedirect.com
K Skog - Journal of Chromatography B, 2004 - Elsevier
Heterocyclic amines (HCAs) are a group of compounds formed when protein-rich foods, such as meat or fish, are prepared under normal cooking conditions, such as frying, grilling, or …
Number of citations: 50 www.sciencedirect.com
S Avelar, DW Schrimsher, K Lawrence… - Plant …, 2019 - Am Phytopath Society
During 2017, virus-like symptoms were observed in cotton fields in six counties in coastal Alabama infested by the whitefly Bemisia tabaci (Genn.) and cotton aphid Aphis gossypii (…
Number of citations: 40 apsjournals.apsnet.org
SC Parija, PK Prabhakar - Journal of clinical microbiology, 1995 - Am Soc Microbiol
… Lacto-phenol cotton blue (LPCB) is a stain routinely used in … glycerol, 0.05 g of cotton blue stain, and 20 ml of distilled water. … It contains cotton blue, which stains not only the fungal …
Number of citations: 62 journals.asm.org
TF Silva, RL Corrêa, Y Castilho, P Silvie… - Virology …, 2008 - virologyj.biomedcentral.com
… pathologies, cotton blue disease (CBD) plays an important role due to its worldwide distribution and the high-magnitude of its associated productivity losses. Cotton blue disease was …
Number of citations: 59 virologyj.biomedcentral.com
AJ Distéfano, I Bonacic Kresic, HE Hopp - Archives of Virology, 2010 - Springer
… Cotton blue disease is an important disease present in cotton crops in America, Africa and … We report here, for the first time, the complete sequence of the cotton blue disease-associated …
Number of citations: 65 link.springer.com
PA Thomas, T Kuriakose, MP Kirupashanker… - … and infectious disease, 1991 - Elsevier
Lactophenol cotton blue (LPCB) mounts of corneal ulcer scra**s were assessed as a diagnostic tool in cases of mycotic keratitis over a period of 15 months. We investigated 568 …
Number of citations: 70 www.sciencedirect.com

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